molecular formula C8H14N2 B13959724 1,3-Diazatricyclo[5.1.1.1~3,5~]decane CAS No. 294661-51-1

1,3-Diazatricyclo[5.1.1.1~3,5~]decane

Cat. No.: B13959724
CAS No.: 294661-51-1
M. Wt: 138.21 g/mol
InChI Key: WVMNSFAOWNLALQ-UHFFFAOYSA-N
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Description

1,3-Diazatricyclo[5.1.1.1³,⁵]decane is a polycyclic compound featuring a tricyclic framework with two nitrogen atoms (diazine-like structure) positioned at the 1- and 3-positions. The unique bridge notation [5.1.1.1³,⁵] reflects its fused bicyclic system, where one bridgehead spans five carbons, and the remaining bridges are single-carbon linkages. This rigid, strained architecture confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

294661-51-1

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1,3-diazatricyclo[5.1.1.13,5]decane

InChI

InChI=1S/C8H14N2/c1-7-2-9(3-7)6-10-4-8(1)5-10/h7-8H,1-6H2

InChI Key

WVMNSFAOWNLALQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C2)CN3CC1C3

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclooctane-1,5-dione with 1,3-diaminopropane, leading to the formation of the tricyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,3-Diazatricyclo[5.1.1.1~3,5~]decane undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Diazatricyclo[5.1.1.1~3,5~]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the modulation of molecular pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s closest analogs include:

  • 9,10-Diazatricyclo[4.2.1.1²,⁵]decane (DTD): A diazatricyclodecane with nitrogen atoms at positions 9 and 10. Its bridge notation [4.2.1.1²,⁵] results in a distinct geometry, with a larger central bridge (4 carbons) compared to the [5.1.1.1³,⁵] system. This structural variation impacts steric accessibility and receptor binding .
  • 2,7-Diazatricyclo[4.4.0.0³,⁸]decane : Features nitrogen atoms at positions 2 and 7 and a fused bicyclo[4.4.0] system. The absence of a five-membered bridge reduces strain but alters molecular rigidity .
  • Tricyclo[4.3.1.0³,⁷]decane derivatives : Observed in natural products (e.g., Pestalotiops metabolites), these lack nitrogen atoms but share similar tricyclic frameworks with varied functionalization (e.g., epoxide or peroxide moieties) .

Table 1: Structural and Electronic Properties

Compound Bridge Notation Nitrogen Positions Key Functional Groups Strain Analysis (X-ray/PE Spectroscopy)
1,3-Diazatricyclo[5.1.1.1³,⁵]decane [5.1.1.1³,⁵] 1, 3 None reported High strain due to fused small bridges
9,10-Diazatricyclo[4.2.1.1²,⁵]decane [4.2.1.1²,⁵] 9, 10 Propionyl, aryl Moderate strain; planar central bridge
7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one [4.2.2.0²,⁵] 7, 8 Ketone Strain mitigated by carbonyl group
Tricyclo[4.3.1.0³,⁷]decane derivatives [4.3.1.0³,⁷] None Epoxide, isoprenyl Low strain; flexible oxygenation sites

Data synthesized from X-ray crystallography and photoelectron spectroscopy studies .

Pharmacological and Receptor Affinity Comparisons

Diazatricyclodecanes (DTDs) with nitrogen substitutions exhibit significant µ-opioid receptor affinity. For example:

  • 9,10-Diazatricyclo[4.2.1.1²,⁵]decane derivatives (e.g., compound 20): Demonstrated nanomolar µ-receptor binding (Ki = 2.3 nM) with >1,000-fold selectivity over δ- and κ-receptors. The rigid benzo-condensed structure enhances receptor complementarity .
  • 2,7-Diazatricyclo[4.4.0.0³,⁸]decane derivatives (e.g., compound 24): Showed moderate µ-affinity (Ki = 15 nM) but retained high selectivity.

However, its smaller bridges and increased strain could theoretically enhance binding entropy but reduce metabolic stability compared to DTDs.

Electronic and Reactivity Profiles

Photoelectron spectroscopy of 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one reveals that the introduction of a ketone group stabilizes the nitrogen lone pairs, reducing electron delocalization compared to non-oxygenated analogs . Similarly, the [5.1.1.1³,⁵] system in 1,3-diazatricyclodecane likely exhibits heightened electron density at the nitrogen atoms due to bridge-induced strain, which may influence nucleophilic reactivity or hydrogen-bonding capacity.

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